Sulfo-sadp
Overview
Description
Sulfosuccinimidyl (4-azidophenyldithio)propionate is a chemical compound widely used in biochemical research. It is known for its ability to act as a crosslinking agent, facilitating the study of protein-protein interactions by covalently linking biomolecules containing primary amines. This compound is particularly valued for its water solubility and specificity in targeting primary amines, making it a versatile tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfosuccinimidyl (4-azidophenyldithio)propionate typically involves the reaction of succinimidyl esters with azidophenyldithio compounds. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound .
Industrial Production Methods
In industrial settings, the production of sulfosuccinimidyl (4-azidophenyldithio)propionate is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters to maintain consistency and quality. The compound is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Sulfosuccinimidyl (4-azidophenyldithio)propionate primarily undergoes substitution reactions, where the succinimidyl group reacts with primary amines to form stable amide bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for use with sensitive biomolecules .
Common Reagents and Conditions
The common reagents used in reactions with sulfosuccinimidyl (4-azidophenyldithio)propionate include primary amines, which are often found in proteins and other biomolecules. The reaction conditions typically involve aqueous buffers at neutral pH, which help maintain the stability of the compound and the biomolecules involved .
Major Products Formed
The major products formed from reactions with sulfosuccinimidyl (4-azidophenyldithio)propionate are covalently linked biomolecules. These products are used to study protein-protein interactions, enzyme mechanisms, and other biochemical processes .
Scientific Research Applications
Sulfosuccinimidyl (4-azidophenyldithio)propionate has a wide range of applications in scientific research:
Chemistry: It is used as a crosslinking agent to study the interactions between different chemical species.
Biology: The compound is employed in the study of protein-protein interactions, enzyme mechanisms, and cellular processes.
Medicine: It is used in the development of diagnostic assays and therapeutic agents by facilitating the study of biomolecular interactions.
Mechanism of Action
The mechanism of action of sulfosuccinimidyl (4-azidophenyldithio)propionate involves the formation of covalent bonds with primary amines in biomolecules. The succinimidyl group reacts with the amine group to form a stable amide bond, while the azidophenyldithio moiety provides specificity and stability to the reaction. This mechanism allows for the selective and efficient crosslinking of biomolecules, facilitating the study of their interactions and functions .
Comparison with Similar Compounds
Sulfosuccinimidyl (4-azidophenyldithio)propionate is often compared with other crosslinking agents such as ethyleneglycolbis(succinimidylsuccinate) and disuccinimidyl suberate. While these compounds also facilitate the crosslinking of biomolecules, sulfosuccinimidyl (4-azidophenyldithio)propionate is unique in its water solubility and specificity for primary amines. This makes it particularly suitable for use in aqueous environments and with sensitive biomolecules .
List of Similar Compounds
- Ethyleneglycolbis(succinimidylsuccinate)
- Disuccinimidyl suberate
- Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate
Biological Activity
Sulfo-sadp, or sulfosuccinimidyl 4-azidophenyldithiopropionate, is a chemical compound that has garnered attention for its role as an active site-directed reagent. It primarily functions in the inhibition of NADPH oxidase, a crucial enzyme in the immune response. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.
This compound operates by modifying cysteine residues in proteins, thereby inhibiting their function. Its primary target is the NADPH oxidase complex, which is responsible for generating reactive oxygen species (ROS) during the respiratory burst of phagocytes. By inhibiting this enzyme, this compound can modulate inflammatory responses and cellular signaling pathways.
Key Mechanisms:
- Inhibition of NADPH Oxidase : this compound irreversibly inhibits the NADPH oxidase complex by targeting specific cysteine residues within its structure, preventing the generation of superoxide anions .
- Impact on Inflammatory Responses : By reducing ROS production, this compound can attenuate inflammatory responses in various cell types, including neutrophils and macrophages .
Case Studies
-
Inhibition of Leukocyte Cytochrome b558 :
A study demonstrated that this compound effectively inhibited the NADPH-dependent O generation of leukocyte cytochrome b558. This was achieved through the reconstitution of NADPH oxidase activity using recombinant proteins p67-phox, p47-phox, and p21rac1 in a cell-free system. The results indicated that this compound could significantly decrease ROS production in leukocytes . -
Effects on Inflammatory Pathways :
Research has shown that treatment with this compound leads to a marked reduction in inflammatory markers in cellular models. For instance, in a model of LPS-induced inflammation, cells treated with this compound exhibited lower levels of pro-inflammatory cytokines compared to untreated controls .
Data Tables
Study | Target | Outcome | Methodology |
---|---|---|---|
Study 1 | NADPH Oxidase | Inhibition of superoxide production | Cell-free reconstitution with recombinant proteins |
Study 2 | Inflammatory Cytokines | Decreased levels post-treatment | LPS-induced inflammation model |
Applications
Due to its ability to modulate oxidative stress and inflammation, this compound has potential therapeutic applications in various conditions:
- Chronic Inflammatory Diseases : Its inhibitory effects on ROS production suggest a role in treating diseases characterized by chronic inflammation.
- Cancer Research : By modulating immune responses, this compound may influence tumor microenvironments and cancer progression.
Properties
IUPAC Name |
1-[3-[(4-azidophenyl)disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O7S3/c14-16-15-8-1-3-9(4-2-8)26-25-6-5-12(19)24-17-11(18)7-10(13(17)20)27(21,22)23/h1-4,10H,5-7H2,(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSOTQXTPALQMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSC2=CC=C(C=C2)N=[N+]=[N-])S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O7S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90907711 | |
Record name | 1-({3-[(4-Azidophenyl)disulfanyl]propanoyl}oxy)-2,5-dioxopyrrolidine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90907711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102568-45-6 | |
Record name | Sulfosuccinimidyl (4-azidophenyldithio)propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102568456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-({3-[(4-Azidophenyl)disulfanyl]propanoyl}oxy)-2,5-dioxopyrrolidine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90907711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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